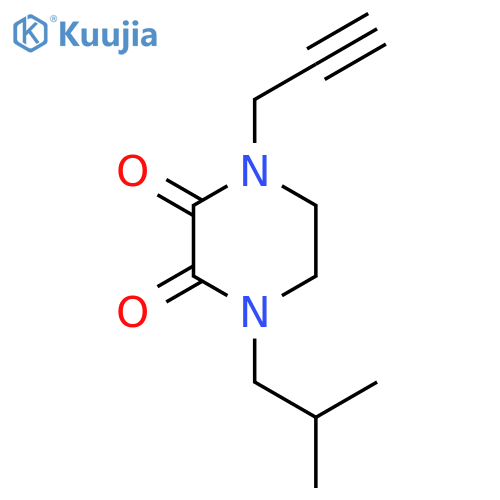Cas no 2549049-83-2 (1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione)
1-(2-メチルプロピル)-4-(プロプ-2-イン-1-イル)-1,2,3,4-テトラヒドロピラジン-2,3-ジオンは、複雑なピラジンジオン骨格を有する有機化合物です。この化合物の特徴的な構造は、2-メチルプロピル基とプロパルギル基の導入により、高い反応性と分子多様性を提供します。特に、プロパルギル基の存在により、クリックケミストリーなどの官能基変換反応に適した特性を示します。結晶性や溶解性などの物理的特性は、医薬品中間体や機能性材料の合成において有用な特性を有しています。また、ピラジンジオン核は生体活性化合物設計における重要な骨格として知られており、創薬化学分野での応用が期待されます。

2549049-83-2 structure
商品名:1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 1,4-Dihydro-1-(2-methylpropyl)-4-(2-propyn-1-yl)-2,3-pyrazinedione
- 2549049-83-2
- 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
-
- インチ: 1S/C11H16N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h1,9H,5-8H2,2-3H3
- InChIKey: XDOACSKEPLFYOQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(N(CC#C)CCN1CC(C)C)=O
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.122±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 295.3±42.0 °C(Predicted)
- 酸性度係数(pKa): -4.24±0.20(Predicted)
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6782-3659-10μmol |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-50mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 50mg |
$160.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-5μmol |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-15mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 15mg |
$89.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-25mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 25mg |
$109.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-75mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 75mg |
$208.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-10mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 10mg |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-100mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 100mg |
$248.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-2μmol |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3659-1mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 1mg |
$54.0 | 2023-09-07 |
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
2549049-83-2 (1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione) 関連製品
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
